![molecular formula C22H18BrNO2 B6040702 2-bromo-N-[3-(3,4-dimethylbenzoyl)phenyl]benzamide](/img/structure/B6040702.png)
2-bromo-N-[3-(3,4-dimethylbenzoyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-[3-(3,4-dimethylbenzoyl)phenyl]benzamide is a chemical compound that has attracted the attention of many researchers due to its potential therapeutic benefits. This compound is a member of the benzamide family and is known to have significant biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-bromo-N-[3-(3,4-dimethylbenzoyl)phenyl]benzamide is not fully understood. However, studies suggest that the compound exerts its effects by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer progression. The compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-bromo-N-[3-(3,4-dimethylbenzoyl)phenyl]benzamide has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of several inflammatory diseases. The compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, the compound has been shown to exhibit antimicrobial activity against several bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-bromo-N-[3-(3,4-dimethylbenzoyl)phenyl]benzamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potential candidate for cancer therapy. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in vivo. Additionally, the compound has not been extensively tested in human clinical trials, and its safety profile is not fully understood.
Orientations Futures
There are several future directions for research on 2-bromo-N-[3-(3,4-dimethylbenzoyl)phenyl]benzamide. One direction is to optimize the synthesis method to improve the purity and yield of the compound. Another direction is to investigate the compound's efficacy in vivo and its safety profile in human clinical trials. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential drug targets. Finally, research is needed to explore the compound's potential for use in combination therapies with other anti-cancer agents.
Méthodes De Synthèse
The synthesis of 2-bromo-N-[3-(3,4-dimethylbenzoyl)phenyl]benzamide involves the reaction of 3-(3,4-dimethylbenzoyl)aniline with 2-bromo-1-(4-fluorophenyl)ethanone in the presence of a base. The reaction occurs via the formation of an imine intermediate, which is subsequently reduced to yield the desired compound. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
2-bromo-N-[3-(3,4-dimethylbenzoyl)phenyl]benzamide has been the subject of several scientific studies due to its potential therapeutic benefits. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been tested on various cell lines and animal models, and the results have been promising.
Propriétés
IUPAC Name |
2-bromo-N-[3-(3,4-dimethylbenzoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO2/c1-14-10-11-17(12-15(14)2)21(25)16-6-5-7-18(13-16)24-22(26)19-8-3-4-9-20(19)23/h3-13H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCBKZCCDVQKNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

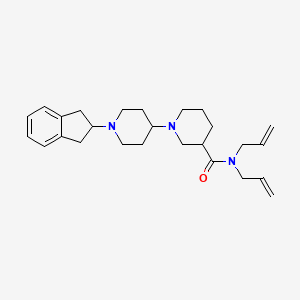
![3-(3-methoxyphenyl)-5-[methoxy(phenyl)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6040630.png)
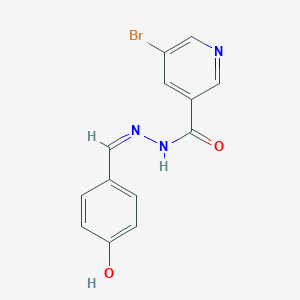
![N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(tetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B6040647.png)
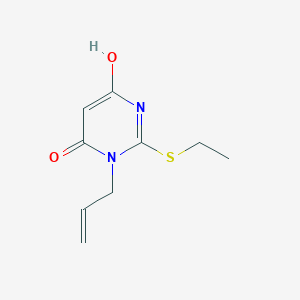
![1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6040658.png)
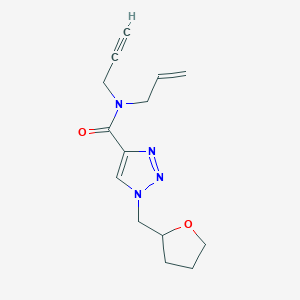
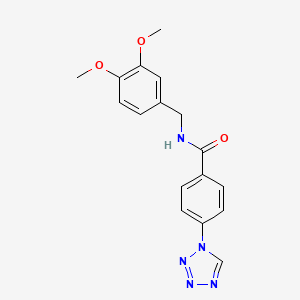
![1-benzyl-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B6040689.png)
![4-[(5-methyl-2-pyrazinyl)carbonyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B6040694.png)
![2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}phenol](/img/structure/B6040719.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B6040724.png)
![2-{1-cyclopentyl-4-[(3,5-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6040731.png)
![5-[(2-benzoyl-1H-indol-3-yl)methylene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6040735.png)